![molecular formula C15H18O5 B1326007 Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate CAS No. 898758-79-7](/img/structure/B1326007.png)
Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate
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Description
Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate, also known as EAPOV, is an organic compound with a wide range of applications in scientific research. EAPOV is a derivative of the carboxylic acid family, and it is synthesized from the condensation reaction of ethyl acetoacetate and phenylhydrazine. It is a white crystalline solid with a melting point of approximately 94°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. The compound has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
Pharmacology
Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate: has potential applications in pharmacology due to its structural similarity to compounds that exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects . Its structural framework could be utilized in the synthesis of new pharmacological agents targeting these therapeutic areas.
Organic Synthesis
In organic synthesis, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate can be a valuable intermediate. It could be involved in the synthesis of complex molecules through reactions like Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . This compound could serve as a precursor for the development of new organic synthesis methodologies.
Material Science
The compound’s potential utility in material science stems from its possible role in the synthesis of organoboron compounds, which are crucial in creating new materials. Organoboron chemistry is integral to the development of novel materials with unique properties, such as increased stability or novel electronic characteristics .
Biochemistry
In biochemistry, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate could be used to study enzyme-catalyzed reactions where similar ester compounds serve as substrates or inhibitors. It might help in understanding the biochemical pathways where esters play a critical role or in the design of enzyme inhibitors .
Agriculture
Considering agriculture, this compound could be explored for its antimicrobial properties to develop new pesticides or fungicides. Its efficacy against a range of microorganisms suggests potential for protecting crops against bacterial and fungal pathogens .
Environmental Science
In environmental science, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate could be investigated for its role in biodegradation processes. Understanding its breakdown and transformation in the environment could lead to insights into the environmental fate of similar organic compounds .
properties
IUPAC Name |
ethyl 5-(3-acetyloxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-15(18)9-5-8-14(17)12-6-4-7-13(10-12)20-11(2)16/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTRHJDCFXOUNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645836 |
Source
|
Record name | Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate | |
CAS RN |
898758-79-7 |
Source
|
Record name | Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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